molecular formula C17H22F2N2O3 B6073307 methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate

methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate

Cat. No.: B6073307
M. Wt: 340.36 g/mol
InChI Key: GRPGDBNTAAJMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DFP-10825 and belongs to the class of piperidine compounds.

Mechanism of Action

DFP-10825 exerts its pharmacological effects by inhibiting the activity of DPP-4. DPP-4 is an enzyme that plays a crucial role in the regulation of glucose metabolism by degrading the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects
DFP-10825 has been found to exhibit potent inhibitory activity against DPP-4, with an IC50 value of 0.35 nM. It has been shown to increase insulin secretion and reduce blood glucose levels in animal models of type 2 diabetes mellitus. In addition, DFP-10825 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

DFP-10825 is a potent and selective inhibitor of DPP-4, which makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, the use of DFP-10825 in lab experiments is limited by its high cost and limited availability.

Future Directions

For research on DFP-10825 include:
1. Evaluation of the efficacy and safety of DFP-10825 in clinical trials for the treatment of type 2 diabetes mellitus and cancer.
2. Investigation of the mechanism of action of DFP-10825 in other physiological processes, such as inflammation and immune response.
3. Development of more efficient and cost-effective synthesis methods for DFP-10825 to increase its availability for research purposes.
4. Exploration of the potential of DFP-10825 as a lead compound for the development of novel DPP-4 inhibitors with improved pharmacological properties.
Conclusion
DFP-10825 is a potent and selective inhibitor of DPP-4 that has shown promising results in preclinical studies for the treatment of type 2 diabetes mellitus and cancer. Its mechanism of action involves the inhibition of DPP-4, which results in increased insulin secretion and reduced blood glucose levels, as well as induction of apoptosis in cancer cells. However, the use of DFP-10825 in lab experiments is limited by its high cost and limited availability. Further research is needed to evaluate its potential therapeutic applications in various diseases and to explore its mechanism of action in other physiological processes.

Synthesis Methods

DFP-10825 is synthesized by the reaction of 3,4-difluoroaniline with 1-piperidin-3-ylpropan-1-one in the presence of methyl 5-oxopentanoate. The reaction is carried out in a solvent mixture of methanol and water at a temperature of 70°C. The resulting product is then purified using column chromatography to obtain DFP-10825 in its pure form.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes DFP-10825 a potential candidate for the treatment of type 2 diabetes mellitus.
In addition, DFP-10825 has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This makes DFP-10825 a potential candidate for the treatment of various types of cancer.

Properties

IUPAC Name

methyl 5-[3-(3,4-difluoroanilino)piperidin-1-yl]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O3/c1-24-17(23)6-2-5-16(22)21-9-3-4-13(11-21)20-12-7-8-14(18)15(19)10-12/h7-8,10,13,20H,2-6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPGDBNTAAJMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCCC(C1)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.